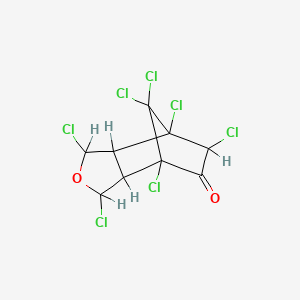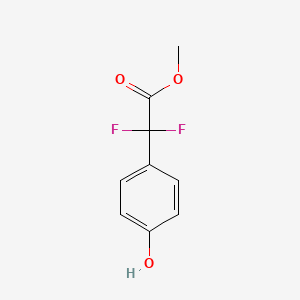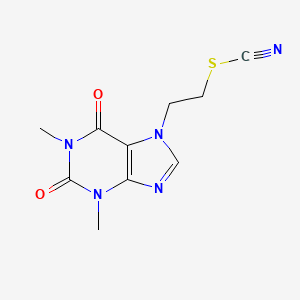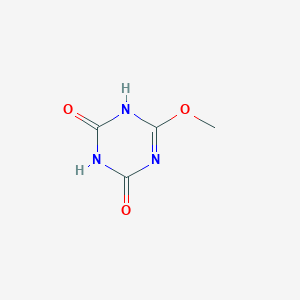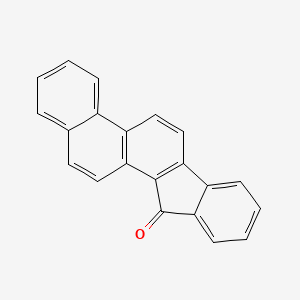![molecular formula C16H10FN5O3 B14172757 (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione CAS No. 302780-35-4](/img/structure/B14172757.png)
(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyrazine carbonyl group, and a pyrrolo[3,4-c]pyrazole core. Its intricate structure suggests it may have interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and pyrazine carbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine carbonyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Substitution: The fluorophenyl group may participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways. It may serve as a lead compound in drug discovery and development.
Medicine
In medicine, (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione could be investigated for its therapeutic potential
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrazine carbonyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
(3aS,6aS)-5-(3-chlorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione: Similar structure with a chlorine atom instead of fluorine.
(3aS,6aS)-5-(3-bromophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological activity profiles.
属性
CAS 编号 |
302780-35-4 |
|---|---|
分子式 |
C16H10FN5O3 |
分子量 |
339.28 g/mol |
IUPAC 名称 |
(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C16H10FN5O3/c17-8-2-1-3-9(6-8)22-15(24)11-12(20-21-13(11)16(22)25)14(23)10-7-18-4-5-19-10/h1-7,11,13,21H/t11-,13+/m1/s1 |
InChI 键 |
ODHGFPONGSCLQX-YPMHNXCESA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)N2C(=O)[C@H]3[C@@H](C2=O)NN=C3C(=O)C4=NC=CN=C4 |
规范 SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3C(C2=O)NN=C3C(=O)C4=NC=CN=C4 |
溶解度 |
49.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)


![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

